3-Methylquinoxaline-2-carboxylic acid

Food Safety Residue Analysis Immunoassay

Regulatory food safety labs face non-compliance risks when using incorrect quinoxaline markers. 3-Methylquinoxaline-2-carboxylic acid (MQCA) is the JECFA-designated marker residue for olaquindox abuse monitoring. - **Regulatory Mandate**: Required for Codex Alimentarius-compliant LC-MS/MS methods; achieves 0.5 μg/kg LoD in bovine/porcine tissues. - **Convergent Metabolite**: Single marker for olaquindox, mequindox, and quinocetone - reduces reference standard costs. - **Immunoassay Sensitivity**: ELISA IC50 = 4.8 ng/mL (2× more sensitive than QCA), ideal for antibody development.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 74003-63-7
Cat. No. B022776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinoxaline-2-carboxylic acid
CAS74003-63-7
Synonyms3-methylquinoxaline-2-carboxylic acid
MQCA compound
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1C(=O)O
InChIInChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)
InChIKeyBJPNADFNSANIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MQCA: Quinoxaline Residue Marker


3-Methylquinoxaline-2-carboxylic acid (MQCA) is a key N-oxide reductive metabolite of the veterinary antibiotics olaquindox and quinocetone . It belongs to the quinoxaline-2-carboxylic acid class and is primarily utilized as a residue marker and analytical standard in food safety monitoring [1]. Unlike its parent prodrugs, MQCA lacks the N-oxide groups essential for antibacterial activity, yet it exhibits distinct cytotoxic effects through S-phase cell cycle arrest in Chang liver cells, highlighting its role as a toxicologically relevant metabolite [2].

Regulatory residue marker standard for olaquindox in food safety monitoring
Metabolite-specific hepatocellular research probe for cytotoxicity mechanism studies
Broad-spectrum quinoxaline metabolite screening (olaquindox, mequindox, quinocetone)

Why MQCA Cannot Be Substituted


Generic substitution among quinoxaline-2-carboxylic acid (QCA) analogs is not feasible due to substantial differences in their analytical cross-reactivity, toxicological mechanisms, and regulatory relevance. While MQCA and its des-methyl analog, QCA, are both metabolites of quinoxaline antibiotics, they exhibit distinct immunoreactivity profiles with commonly used antibodies [1]. Furthermore, MQCA uniquely induces S-phase cell cycle arrest in hepatocytes, a mechanism not shared by its parent drugs or other QCA derivatives, which dictates its specific role as a toxicological endpoint and regulatory marker for olaquindox abuse [2]. The following quantitative evidence establishes the precise dimensions of this differentiation.

ELISA sensitivity mismatch Antibody binding affinity differs between MQCA and QCA; using QCA standard may underestimate MQCA concentrations and compromise screening accuracy.
Regulatory specificity Only MQCA is the JECFA-designated marker residue for olaquindox compliance testing; substitution with QCA invalidates the analytical result.
Mechanistic divergence MQCA induces S-phase cell-cycle arrest in hepatocytes, a phenotype not shared by parent drugs or other QCA analogs; toxicological interpretation may not transfer.

MQCA Differentiation Evidence


ELISA Sensitivity: MQCA vs QCA

In a competitive indirect immunoassay designed for broad-spectrum detection of quinoxaline metabolites, a monoclonal antibody demonstrated significantly higher sensitivity for MQCA compared to its close structural analog, quinoxaline-2-carboxylic acid (QCA) [1]. The IC50 value for MQCA was 4.8 ng/mL, whereas QCA required a concentration of 9.6 ng/mL to achieve 50% inhibition, representing a 2-fold difference in assay sensitivity.

ELISA Sensitivity
Head-to-head
IC50 4.8 ng/mL vs 9.6 ng/mL (QCA) — 2‑fold higher sensitivity
Calibration with QCA would underestimate MQCA; MQCA-specific standards are required for accurate residue quantification.
Competitive indirect ELISA; monoclonal antibody in buffer
Food Safety Residue Analysis Immunoassay

JECFA Marker Residue Designation

According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), MQCA is the exclusively designated marker residue for monitoring the use of olaquindox in food-producing animals [1]. This designation is unique among quinoxaline metabolites; for example, the related compound carbadox is monitored via its own distinct marker, quinoxaline-2-carboxylic acid (QCA). The JECFA evaluation explicitly requires that MQCA be used as the marker residue, and no other metabolite is accepted for this purpose.

Marker Residue Designation
Specification review
MQCA mandated for olaquindox; QCA cannot substitute
Regulatory compliance testing must use MQCA; substitution invalidates the method and legal defensibility.
JECFA 42nd Meeting evaluation, Codex framework
Regulatory Science Veterinary Drug Residue Food Compliance

S-Phase Arrest in Hepatocytes

Flow cytometric analysis revealed that MQCA and its related metabolite 1,4-bisdesoxyquinocetone induced cell cycle arrest specifically at the S phase in Chang liver cells, accompanied by a decrease in the G0/G1 and G2/M populations [1]. In stark contrast, the parent drugs olaquindox and quinocetone did not induce this specific S-phase arrest pattern in the same cell line under identical experimental conditions.

Hepatocyte Cell Cycle
Head-to-head
S‑phase arrest in Chang liver cells; parent drugs do not induce this pattern
Supports metabolite-specific toxicity research; distinct endpoint not captured by parent prodrugs.
Flow cytometry after 24‑h exposure
Toxicology Hepatotoxicity Cell Cycle Analysis

Convergent Metabolite Marker

MQCA is formed as a common N-oxide reductive metabolite not only from olaquindox but also from mequindox and quinocetone [1]. This metabolic convergence means that MQCA can serve as a residue marker for exposure to any of these three quinoxaline drugs. In contrast, the non-methylated analog QCA is primarily a metabolite of carbadox and cyadox, with minimal contribution from olaquindox metabolism in most species. This broad parentage is a unique feature of MQCA within this chemical class.

Metabolic Convergence
Class-level
Common metabolite of 3 drugs (olaquindox, mequindox, quinocetone); QCA from 2
Enables single‑marker screening for multiple banned antimicrobial growth promoters.
Multi‑species metabolism data; class‑level inference
Metabolism Residue Monitoring Veterinary Pharmacology

MQCA Application Scenarios


Olaquindox Residue Compliance Testing

Laboratories performing food safety analysis under Codex Alimentarius or national regulatory frameworks must procure MQCA as the certified reference standard for quantifying olaquindox residues. JECFA explicitly designates MQCA as the marker residue, and using any other quinoxaline derivative (e.g., QCA) would render the analytical data non-compliant and legally indefensible [1]. Validated LC-MS/MS methods in bovine and porcine tissues rely on MQCA for achieving the required limit of determination (0.5 μg/kg) [2].

Broad-Spectrum Antimicrobial Screening

Given that MQCA is a common metabolite of olaquindox, mequindox, and quinocetone, its use as a single analytical marker enables efficient, cost-effective screening for the illicit use of multiple banned antimicrobial growth promoters in a single assay [1]. This convergent metabolism simplifies method development and reduces the need for multiple reference standards.

Hepatotoxicity Mechanism Studies

Researchers investigating the hepatotoxic mechanisms of quinoxaline antimicrobials require MQCA to isolate metabolite-specific effects from those of the parent prodrugs. MQCA uniquely induces S-phase cell cycle arrest in Chang liver cells, a phenotype not observed with olaquindox or quinocetone [2]. This property makes MQCA an essential tool for dissecting the contribution of N-oxide reductive metabolism to overall drug toxicity.

Immunoassay Development

The distinct immunoreactivity profile of MQCA, with an ELISA IC50 of 4.8 ng/mL—2-fold more sensitive than QCA—makes it the preferred hapten for developing monoclonal antibodies targeting olaquindox/quinocetone residues [1]. Assay developers should select MQCA-based immunogens and coating antigens to achieve the requisite sensitivity for meeting minimum required performance levels (e.g., 4 ppb) in food matrices [3].

Application
Selection Property
Validation Focus
Olaquindox residue compliance testing
Regulatory marker designation
JECFA marker residue compliance; LC‑MS/MS method validation
Broad‑spectrum antimicrobial screening
Multi‑drug metabolic convergence
Single‑marker screening efficiency for olaquindox, mequindox, quinocetone
Quinoxaline metabolite toxicity research
S‑phase arrest endpoint context
Hepatocellular response differentiation from parent prodrugs
Immunoassay development
Immunoreactivity specificity
Antibody sensitivity and cross‑reactivity benchmarking

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